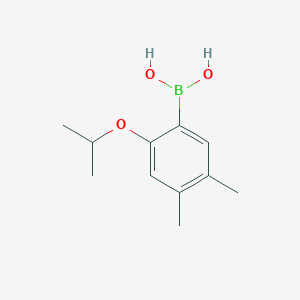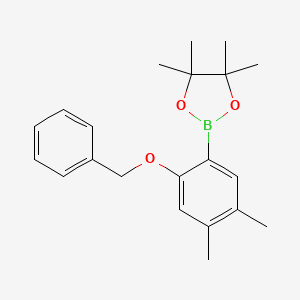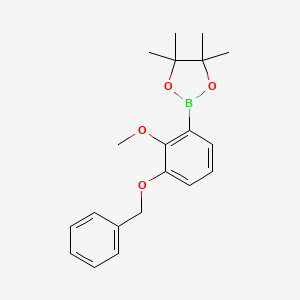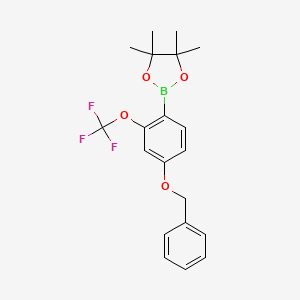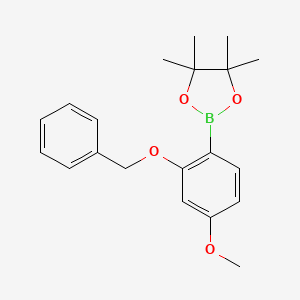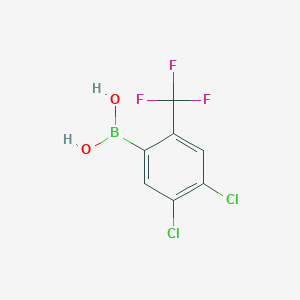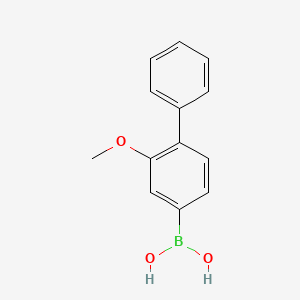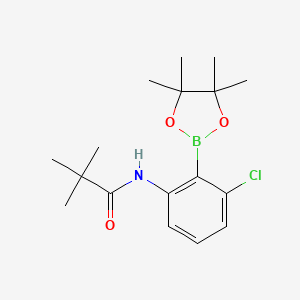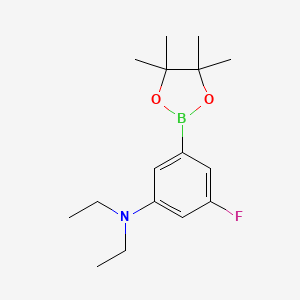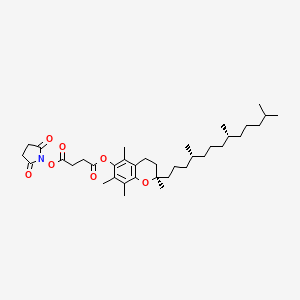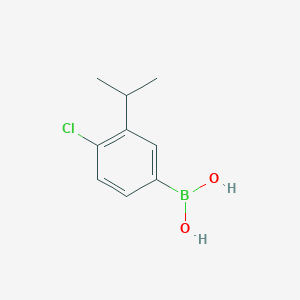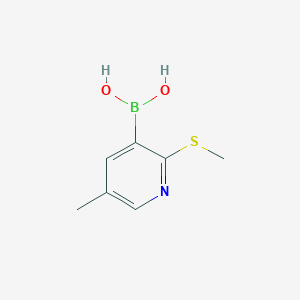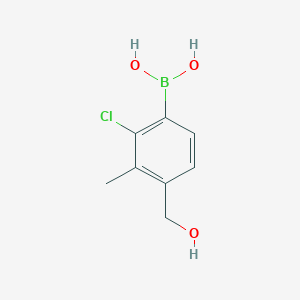
Fmoc-D-HCys(Acm)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-D-HCys(Acm)-OH: is a derivative of cysteine, an amino acid, modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group and an acetamidomethyl (Acm) protecting group. This compound is primarily used in peptide synthesis, where the Fmoc group serves as a temporary protecting group for the amino group, and the Acm group protects the thiol group of cysteine. These modifications facilitate the synthesis of complex peptides and proteins by preventing unwanted side reactions.
作用机制
Target of Action
Fmoc-D-HCys(Acm)-OH is a derivative of the amino acid cysteine, which plays a crucial role in protein synthesis. The primary targets of this compound are proteins that require cysteine residues for their structure and function .
Mode of Action
The compound interacts with its targets through a process known as Fmoc-based solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support . The Fmoc group serves as a temporary protecting group for the amino terminus of the peptide, preventing unwanted side reactions during synthesis . The Acm group protects the thiol group of the cysteine residue, allowing for selective deprotection and disulfide bond formation later in the synthesis process .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in protein synthesis and modification. Specifically, the compound enables the synthesis of complex disulfide-rich peptides, which are often found in bioactive peptides and proteins .
Result of Action
The primary result of this compound’s action is the successful synthesis of complex peptides with precise control over the location of disulfide bonds. This can lead to the production of bioactive peptides with a wide range of potential applications, from drug development to materials science .
Action Environment
The efficacy and stability of this compound are influenced by various environmental factors. These include the conditions under which the peptide synthesis is carried out, such as temperature, solvent, and the presence of other reagents. Optimal conditions are essential for efficient peptide bond formation and protecting group removal .
生化分析
Biochemical Properties
The role of Fmoc-D-HCys(Acm)-OH in biochemical reactions primarily involves the synthesis of peptides. The Fmoc group protects the amino acid during the synthesis process, and it can be removed under specific conditions to allow the amino acid to participate in peptide bond formation
Cellular Effects
As a compound used in peptide synthesis, it is likely that its primary influence on cell function is indirect, through the peptides it helps to create . These peptides could potentially impact cell signaling pathways, gene expression, and cellular metabolism, depending on their specific sequences and structures.
Molecular Mechanism
The molecular mechanism of this compound involves its role in peptide synthesis. The Fmoc group protects the amino acid during the early stages of synthesis. Once the peptide chain is ready for the addition of the amino acid, the Fmoc group is removed, allowing the amino acid to be added to the chain . The specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression would depend on the specific peptides that are synthesized using this compound.
Temporal Effects in Laboratory Settings
As a compound used in peptide synthesis, its effects would likely be seen through the peptides it helps to create .
Dosage Effects in Animal Models
There is currently no available information on the effects of different dosages of this compound in animal models. As a compound used in peptide synthesis, any effects would likely be indirect, through the peptides it helps to create .
Metabolic Pathways
As a compound used in peptide synthesis, it is likely involved in the metabolism of peptides .
Transport and Distribution
As a compound used in peptide synthesis, it is likely that its transport and distribution are related to the processes of peptide synthesis and degradation .
Subcellular Localization
As a compound used in peptide synthesis, it is likely that it is found wherever peptide synthesis is taking place within the cell .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-HCys(Acm)-OH typically involves the following steps:
Protection of the Thiol Group: The thiol group of cysteine is protected using acetamidomethyl chloride in the presence of a base such as triethylamine.
Protection of the Amino Group: The amino group is then protected by reacting the cysteine derivative with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base like sodium bicarbonate.
Purification: The resulting compound is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection reactions under controlled conditions.
Automated Synthesis: Automated peptide synthesizers are employed to streamline the process, ensuring high yield and purity.
化学反应分析
Types of Reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The Acm group can be removed using iodine in acetic acid, allowing the thiol group to participate in further reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Iodine in acetic acid.
Major Products Formed:
Oxidation: Disulfide-linked peptides.
Reduction: Free thiol-containing peptides.
Substitution: Deprotected cysteine derivatives.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-D-HCys(Acm)-OH is widely used in solid-phase peptide synthesis to create complex peptides and proteins.
Protein Engineering: It facilitates the incorporation of cysteine residues in proteins for site-specific modifications.
Biology:
Protein Labeling: The thiol group can be used for labeling proteins with fluorescent tags or other probes.
Enzyme Studies: It is used in the synthesis of enzyme substrates and inhibitors.
Medicine:
Drug Development: this compound is used in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostics: It is employed in the development of diagnostic assays involving peptides.
Industry:
Biotechnology: Used in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the synthesis of active pharmaceutical ingredients.
相似化合物的比较
Fmoc-Cys(Acm)-OH: Similar to Fmoc-D-HCys(Acm)-OH but with the L-isomer of cysteine.
Boc-Cys(Acm)-OH: Uses tert-butyloxycarbonyl (Boc) instead of Fmoc for amino group protection.
Fmoc-Cys(Trt)-OH: Uses trityl (Trt) group for thiol protection instead of Acm.
Uniqueness:
- The combination of Fmoc and Acm groups provides selective protection and deprotection strategies, making it versatile for various synthetic applications.
This compound: is unique due to the presence of the D-isomer of cysteine, which can impart different structural and functional properties to peptides and proteins compared to the L-isomer.
属性
IUPAC Name |
(2R)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJXPIRDOELQS-HXUWFJFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
